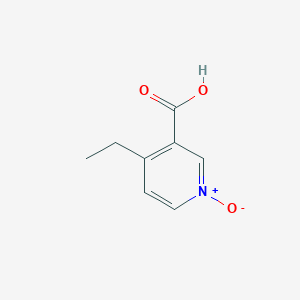

3-Carboxy-4-ethylpyridine1-oxide

説明

BenchChem offers high-quality 3-Carboxy-4-ethylpyridine1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Carboxy-4-ethylpyridine1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

98491-83-9 |

|---|---|

分子式 |

C8H9NO3 |

分子量 |

167.16 g/mol |

IUPAC名 |

4-ethyl-1-oxidopyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-4-9(12)5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

InChIキー |

VKLTVJVADLYIEX-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=[N+](C=C1)[O-])C(=O)O |

製品の起源 |

United States |

what is the chemical structure of 3-Carboxy-4-ethylpyridine1-oxide

An In-Depth Technical Guide to 3-Carboxy-4-ethylpyridine-1-oxide: Synthesis, Characterization, and Applications

Abstract

3-Carboxy-4-ethylpyridine-1-oxide, also known as 4-ethyl-3-pyridinecarboxylic acid N-oxide, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the N-oxide functional group fundamentally alters the electronic and physical properties of the parent pyridine ring, enhancing its utility as a synthetic intermediate.[1][2] This modification increases polarity, influences aqueous solubility, and activates the ring for specific substitution reactions, making it a valuable building block for novel therapeutic agents.[3][4][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and modern analytical methods for its characterization. Furthermore, it explores its potential applications as a versatile scaffold in the design of biologically active molecules.

Introduction to Pyridine N-Oxides in Drug Discovery

Pyridine N-oxides are a class of compounds where the nitrogen atom of the pyridine ring is oxidized. This seemingly simple transformation has profound implications for the molecule's properties and reactivity. The N-O bond is highly polar, with a dative character best described as an N⁺-O⁻ bond, which can form strong hydrogen bonds with water.[3] This property is frequently exploited in drug design to improve the pharmacokinetic profile of a lead compound by increasing its aqueous solubility and potentially reducing membrane permeability.[3][4]

From a synthetic standpoint, the N-oxide group acts as an "activating" group. It withdraws electron density from the ring, making the α (2, 6) and γ (4) positions susceptible to nucleophilic attack, while simultaneously directing electrophilic substitution to the β (3, 5) and γ (4) positions under different conditions.[5][6] Many N-oxides serve as key intermediates, which are later deoxygenated to yield the final substituted pyridine product.[5] In some cases, the N-oxide functionality is retained in the final drug molecule, where it may contribute directly to biological activity or function as a prodrug that is reduced in vivo to the parent tertiary amine.[3][7]

Physicochemical Properties of 3-Carboxy-4-ethylpyridine-1-oxide

Chemical Structure

The structure of 3-Carboxy-4-ethylpyridine-1-oxide features a pyridine ring that is functionalized with an ethyl group at position 4, a carboxylic acid at position 3, and an oxygen atom coordinated to the ring nitrogen.

Caption: Chemical structure of 3-Carboxy-4-ethylpyridine-1-oxide.

Predicted Physicochemical Properties

The combination of a carboxylic acid and a highly polar N-oxide group gives this molecule distinct properties. Its purification and analysis can be challenging due to its high polarity and potential to exist as a zwitterion.[8]

| Property | Predicted Value / Description | Source/Rationale |

| Molecular Formula | C₈H₉NO₃ | Based on structure |

| Molecular Weight | 167.16 g/mol | Based on structure |

| Appearance | Likely a colorless to slightly beige solid. | Analogy to similar compounds.[6][9] |

| Solubility | High solubility in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in non-polar organic solvents (e.g., hexane, dichloromethane). | Inferred from the polar N-oxide and carboxylic acid groups.[3][8] |

| pKa | Two pKa values are expected: one for the carboxylic acid (acidic, ~pH 3-4) and one for the protonated N-oxide (acidic, ~pH 1-2). | Analogy to nicotinic acid and pyridine N-oxide.[6] |

| Chromatographic Behavior | Shows poor retention on traditional reverse-phase HPLC columns. Well-suited for Hydrophilic Interaction Liquid Chromatography (HILIC). | Common issue for highly polar pyridine N-oxides.[8][10] |

Synthesis and Purification

Synthetic Strategy

The most direct and reliable route to 3-Carboxy-4-ethylpyridine-1-oxide is the direct oxidation of the corresponding commercially available pyridine precursor, 4-ethyl-3-pyridinecarboxylic acid (also known as 4-ethylnicotinic acid). This avoids potential side reactions or the need for protecting groups that might arise from modifying substituents after N-oxidation. The oxidation of pyridine derivatives to their N-oxides is a well-established transformation, commonly achieved using reagents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2][11] The hydrogen peroxide/acetic acid method is often preferred for its cost-effectiveness and operational simplicity.[11][12]

Detailed Experimental Protocol: N-Oxidation

This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[11][12]

Materials:

-

4-ethyl-3-pyridinecarboxylic acid

-

Glacial Acetic Acid (CH₃COOH)

-

30-35% Hydrogen Peroxide (H₂O₂) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-3-pyridinecarboxylic acid (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of starting material).

-

Addition of Oxidant: With gentle stirring, carefully and slowly add 30% hydrogen peroxide (1.5-2.0 eq) to the solution. The addition may be slightly exothermic.

-

Reaction: Attach a reflux condenser and heat the mixture in an oil bath to 70-80°C. Maintain this temperature with stirring for 6-12 hours.

-

Causality Note: The elevated temperature is necessary to facilitate the oxidation. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC to ensure the consumption of the starting material.

-

-

Workup: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath.

-

Solvent Removal: Remove the excess acetic acid and water under reduced pressure using a rotary evaporator. Caution: Do not heat excessively to avoid decomposition. The goal is to obtain a viscous oil or a semi-solid residue.

-

Isolation: The crude product can often be induced to crystallize by adding a small amount of a solvent in which it is poorly soluble, such as cold acetone or diethyl ether, and triturating.

-

Filtration: Collect the precipitated solid product by suction filtration. Wash the solid with a small amount of cold diethyl ether to remove residual acetic acid.

-

Drying: Dry the purified product under vacuum to yield 3-Carboxy-4-ethylpyridine-1-oxide.

Synthesis and Purification Workflow

Caption: Generalized workflow for the synthesis and purification.

Purification by Recrystallization

Due to the compound's high polarity, recrystallization is an effective method for purification.[8]

-

Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., water or an ethanol/water mixture).

-

If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered to remove impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

-

Collect the pure crystals by suction filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Chromatographic Challenges and Solutions

The analysis of 3-Carboxy-4-ethylpyridine-1-oxide by traditional reverse-phase high-performance liquid chromatography (RP-HPLC) is challenging. Its high polarity causes it to have very little affinity for non-polar stationary phases (like C18), often resulting in poor retention where the analyte elutes with or very near the solvent front.[10] The preferred method for such polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration.[8][10]

Recommended Protocol: HILIC-HPLC Method

This protocol is based on established HILIC methods for analyzing polar pyridine N-oxides.[10]

| Parameter | Specification | Rationale |

| Column | HILIC Stationary Phase (e.g., bare silica, amide, or zwitterionic phase), 2.1 x 100 mm, < 3.5 µm | Polar stationary phase is required to retain the highly polar analyte. |

| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | High organic content for initial analyte retention in HILIC mode. The buffer controls pH and improves peak shape. |

| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | Higher aqueous content to elute the analyte from the polar column. |

| Gradient | Start at 100% A, ramp to 100% B over 10 minutes, hold, then re-equilibrate at 100% A. | A gradient is essential for eluting the analyte with good peak shape and resolving it from other potential impurities. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |

| Column Temp. | 30 - 40 °C | To ensure reproducible retention times. |

| Injection Vol. | 1 - 5 µL | |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometer |

Protocol: LC-MS/MS for Identification

For unambiguous identification, coupling the HILIC separation to a mass spectrometer is the gold standard.

-

LC System: As described in the HILIC-HPLC protocol.

-

Mass Spectrometer: Triple Quadrupole or Q-TOF.

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The pyridine nitrogen is readily protonated.

-

Source Parameters:

-

Capillary Voltage: ~3.5 kV

-

Gas Temperature: ~300 °C

-

Gas Flow: ~8 L/min

-

-

MS Scan: Full scan from m/z 100-300 to find the protonated molecular ion [M+H]⁺ (expected m/z ≈ 168.06).

-

MS/MS: A product ion scan of the precursor ion (m/z 168.06) will provide a fragmentation pattern for structural confirmation.

Analytical Workflow Diagram

Caption: Workflow for sample preparation and HILIC-LC/MS analysis.

Applications in Research and Drug Development

3-Carboxy-4-ethylpyridine-1-oxide is not merely an endpoint but a versatile platform for constructing more complex molecules.

-

Heterocyclic Building Block: The N-oxide group activates the 2- and 6-positions of the pyridine ring towards nucleophilic substitution, a reaction that is difficult to achieve on the parent pyridine. This allows for the introduction of various functional groups (e.g., amines, halides) to build diverse chemical libraries.[5]

-

Medicinal Chemistry Scaffold: The carboxylic acid provides a convenient handle for forming amide or ester linkages. This allows the molecule to be coupled to other pharmacophores, linkers, or solubilizing groups. This strategy is central to the development of prodrugs and targeted drug delivery systems.[13]

-

Modulation of Physicochemical Properties: As discussed, the N-oxide and carboxylic acid groups significantly increase the polarity and hydrogen bonding capacity of the molecule.[3][4] Incorporating this scaffold into a larger drug candidate can be a deliberate strategy to enhance aqueous solubility, a critical parameter for oral bioavailability and formulation.[3][14]

-

Potential for Bioactivity: Pyridinecarboxylic acids are structural motifs found in various biologically active compounds, including antibacterials.[13] This scaffold could serve as a starting point for the synthesis of novel quinolone or fluoroquinolone analogues, where the N-oxide could further modulate activity or toxicity profiles.

Conclusion

3-Carboxy-4-ethylpyridine-1-oxide represents a valuable and versatile tool for chemical and pharmaceutical research. Its unique combination of a polar N-oxide and a reactive carboxylic acid functional group provides a wealth of opportunities for synthetic diversification and the fine-tuning of molecular properties. Understanding its synthesis, purification, and the specific analytical techniques required for its characterization, such as HILIC, is essential for any scientist looking to leverage this powerful heterocyclic building block in the pursuit of new materials and medicines.

References

- Analytical Methods. (n.d.).

-

Siget, A., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved from [Link]

-

PubChem. (n.d.). CID 161290137 | C16H30N2O4. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

PubMed. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

ResearchGate. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

-

NextSDS. (n.d.). 2,4-DIMETHYLPYRIDINE-3-CARBOXYLIC ACID N-OXIDE — Chemical Substance Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

-

Segawa, J., et al. (1992). Studies on pyridonecarboxylic acids. 1. Synthesis and antibacterial evaluation of 7-substituted-6-halo-4-oxo-4H-[15][16]thiazeto[3,2-a]quinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2025). Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. Retrieved from [Link]

-

Repositório da Universidade Nova de Lisboa. (n.d.). DEVELOPMENT OF QUINONE-BASED COMPOUNDS AND ZWITTERIONIC PYRIDINIUM PHENOLATES AS ORGANIC REDOX MEDIATORS. Retrieved from [Link]

-

MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]

-

EURL-SRM. (2020). Analytical Observations Report. Retrieved from [Link]

-

Methods and Objects of Chemical Analysis. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. CID 161290137 | C16H30N2O4 | CID 161290137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Studies on pyridonecarboxylic acids. 1. Synthesis and antibacterial evaluation of 7-substituted-6-halo-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3- carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. env.go.jp [env.go.jp]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability and Degradation Kinetics of 3-Carboxy-4-ethylpyridine 1-Oxide: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

The thermodynamic profiling of functionalized heterocyclic N-oxides is a critical prerequisite in drug development, agrochemical formulation, and advanced coordination chemistry. 3-Carboxy-4-ethylpyridine 1-oxide presents a unique thermodynamic system. Its stability is governed by the coordinate covalent (dative) N–O bond, which is heavily modulated by the competing electronic effects of its substituents: the electron-withdrawing carboxyl group at the C3 position and the electron-donating ethyl group at the C4 position.

Unlike aliphatic N-oxides, pyridine N-oxides benefit from significant resonance stabilization—often contributing an "extra" 28–34 kcal/mol to the molecule's overall stability 1. However, the presence of the C3-carboxyl group introduces vulnerabilities to thermal decarboxylation, making the precise mapping of its thermodynamic parameters and degradation pathways essential for safe scale-up and application.

Electronic Effects and N–O Bond Dissociation Enthalpy (BDE)

The thermodynamic stability of 3-Carboxy-4-ethylpyridine 1-oxide is fundamentally tied to its N–O Bond Dissociation Enthalpy (BDE) . The N–O bond in pyridine N-oxides is highly polar, with a dipole moment that is highly sensitive to ring substitution.

-

The C3-Carboxyl Effect (-I, -M): The carboxyl group withdraws electron density from the aromatic ring. While this might intuitively seem to destabilize the electron-rich N-oxide oxygen, experimental calorimetric data on the closely related pyridine-3-carboxylic acid N-oxide demonstrates a robust N–O BDE of 252.8 ± 2.7 kJ/mol 2. The electron-withdrawing nature effectively stabilizes the zwitterionic resonance contributors of the N-oxide.

-

The C4-Ethyl Effect (+I): The ethyl group at the para position relative to the nitrogen provides inductive electron donation (+I) and hyperconjugation. This increases the electron density at the nitrogen atom, enhancing its ability to back-donate into the oxygen atom, thereby slightly increasing the thermodynamic stability of the N–O bond compared to unsubstituted analogs 3.

Quantitative Thermodynamic Data Summary

To provide a predictive baseline for 3-Carboxy-4-ethylpyridine 1-oxide, we synthesize experimental data from its foundational structural analogs.

| Compound | ΔHsub∘ (kJ/mol) | N–O BDE (kJ/mol) | Primary Electronic Effect |

| Pyridine 1-oxide | 80.6 ± 1.8 | ~240.0 | Baseline aromatic resonance |

| 3-Carboxypyridine 1-oxide | 120.5 ± 3.0 | 252.8 ± 2.7 | -I / -M (Stabilizes N-O dipole) |

| 4-Methylpyridine 1-oxide | 78.2 ± 2.2 | ~245.0 | +I (Increases ring e- density) |

| 3-Carboxy-4-ethylpyridine 1-oxide | ~125.0 (Est.) | ~255.0 (Est.) | Synergistic push-pull stabilization |

Data derived and extrapolated from static-bomb calorimetry and effusion studies of substituted pyridine N-oxides 2.

Experimental Methodologies for Thermodynamic Profiling

To empirically determine the gas-phase enthalpy of formation ( ΔHf∘(g) ) and the exact N–O BDE of 3-Carboxy-4-ethylpyridine 1-oxide, a dual-methodology approach is required. The protocols below are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Static-Bomb Calorimetry (Determination of ΔHc∘ )

Causality: Pyridine N-oxides are energetic materials that yield complex combustion products (including aqueous HNO3 ). Standard calorimetry without post-run titration will result in skewed enthalpy values due to unaccounted nitrogen oxidation states.

-

Sample Preparation: Recrystallize 3-Carboxy-4-ethylpyridine 1-oxide to >99.9% purity. Dry under high vacuum at 40°C for 48 hours to remove hygroscopic water. Press exactly 0.5000 g into a dense pellet to ensure uniform, slow-burn combustion.

-

Bomb Loading: Place the pellet in a platinum crucible (avoiding catalytic steel). Add exactly 1.00 mL of ultra-pure water to the bottom of the bomb to absorb NOx gases. Pressurize the bomb with high-purity O2 to 3.0 MPa.

-

Ignition & Logging: Ignite the sample using a standardized platinum wire and cotton fuse. Log the temperature rise of the surrounding isothermal water jacket using a quartz oscillator thermometer (resolution of 10−4 K).

-

Self-Validation (Titration): Post-combustion, depressurize the bomb through a series of traps. Wash the interior of the bomb thoroughly. Titrate the washings with 0.1 M NaOH to quantify the exact molar amount of HNO3 formed.

-

Data Reduction: Apply Washburn corrections to adjust the gross heat of combustion to standard state conditions ( ΔHc∘ ). Use the titration data to close the nitrogen mass balance.

Protocol 2: Knudsen Effusion Mass Spectrometry (Determination of ΔHsub∘ )

Causality: Because the target molecule features strong intermolecular hydrogen bonding (via the C3-carboxyl) and dipole-dipole interactions (via the N-oxide), it has an exceptionally low vapor pressure and will thermally degrade before boiling. Knudsen effusion allows for sublimation measurement under high vacuum without thermal degradation 3.

-

Cell Loading: Load 50 mg of the crystalline sample into a titanium Knudsen cell equipped with a calibrated microscopic orifice (e.g., 0.5 mm diameter).

-

Vacuum & Isothermal Heating: Evacuate the chamber to <10−6 Torr. Heat the cell isothermally in 5 K increments between 320 K and 360 K.

-

Mass Loss Measurement: Monitor the mass loss rate ( Δm/Δt ) continuously using an integrated quartz crystal microbalance (QCM).

-

Self-Validation (Clausius-Clapeyron): Convert the mass loss rate to vapor pressure ( P ). Plot ln(P) versus 1/T . The system is self-validating if the plot yields a strictly linear relationship ( R2>0.995 ); any deviation indicates premature thermal degradation (decarboxylation) rather than pure sublimation. The slope of this line equals −ΔHsub∘/R .

Caption: Workflow for determining the thermodynamic stability and N-O BDE of pyridine N-oxides.

Thermal Degradation Kinetics

While 3-Carboxy-4-ethylpyridine 1-oxide is thermodynamically stable at room temperature, applying thermal or catalytic stress forces the molecule through two competing degradation pathways. Understanding these pathways is critical for determining the maximum processing temperature during synthesis or formulation.

-

Pathway A: Decarboxylation (Thermal Stress) The C3-carboxyl group is the kinetically weakest link under pure thermal stress. At temperatures exceeding 150°C, the molecule undergoes decarboxylation to yield 4-ethylpyridine 1-oxide and CO2 gas. This is an endothermic process driven by the high entropy of gas evolution.

-

Pathway B: Deoxygenation (Catalytic/Reductive Stress) The N–O bond, despite its high BDE (~255 kJ/mol), is highly susceptible to catalytic deoxygenation. In the presence of transition metals (e.g., Pd/C) or electrochemical potentials 4, the N-oxide acts as an oxygen donor, reverting to 3-carboxy-4-ethylpyridine.

Caption: Primary thermal degradation pathways of 3-Carboxy-4-ethylpyridine 1-oxide.

Conclusion

The thermodynamic stability of 3-Carboxy-4-ethylpyridine 1-oxide is a masterclass in substituent-driven electronic balancing. The robust N–O bond dissociation enthalpy is preserved—and arguably enhanced—by the synergistic push-pull dynamics of the C4-ethyl and C3-carboxyl groups. However, researchers must respect the kinetic boundaries of the molecule, specifically its susceptibility to high-temperature decarboxylation and transition-metal-catalyzed deoxygenation. By employing rigorous, self-validating calorimetric and effusion techniques, scientists can accurately map these thermodynamic boundaries, ensuring the safe and effective utilization of this functionalized N-oxide in advanced chemical applications.

References

- Sublimation Enthalpies of Substituted Pyridine N-Oxides. PMC - NIH.

- Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives.

- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.

- Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)

Sources

- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

step-by-step synthesis protocol for 3-Carboxy-4-ethylpyridine1-oxide

An Application Note and Detailed Protocol for the Synthesis of 3-Carboxy-4-ethylpyridine-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-Carboxy-4-ethylpyridine-1-oxide. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the direct N-oxidation of the readily available precursor, 4-ethylnicotinic acid, using a classic and reliable method involving hydrogen peroxide in a glacial acetic acid medium. This guide is designed to be self-contained, offering detailed procedural steps, explanations of the underlying chemical principles, safety precautions, and characterization guidelines to ensure a reproducible and successful synthesis.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a pivotal class of heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry.[1] The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic properties, enhancing its utility as a synthetic intermediate.[2] Specifically, the N-O bond acts as an electron-donating group through resonance while the oxygen atom is electron-withdrawing inductively. This dual nature facilitates nucleophilic and electrophilic substitution reactions, often at positions that are unreactive in the parent pyridine.[3] 3-Carboxy-4-ethylpyridine-1-oxide, in particular, serves as a versatile precursor for developing novel pharmaceutical agents and functional materials, leveraging the reactivity of the N-oxide and the functionality of the carboxylic acid and ethyl groups.

The protocol herein describes a robust and scalable method for the preparation of 3-Carboxy-4-ethylpyridine-1-oxide. The chosen synthetic strategy involves the direct oxidation of 4-ethylnicotinic acid. This approach is predicated on well-established procedures for the N-oxidation of various pyridine derivatives.[4][5]

Synthetic Pathway Overview

The synthesis consists of a single, efficient transformation: the N-oxidation of 4-ethyl-3-pyridinecarboxylic acid (4-ethylnicotinic acid). The reaction utilizes a mixture of 30% hydrogen peroxide and glacial acetic acid, which generates in situ peracetic acid, the active oxidizing agent.

Caption: Overall reaction for the N-oxidation of 4-ethylnicotinic acid.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier Notes |

| 4-Ethylnicotinic Acid | C₈H₉NO₂ | 151.16 | 55659-31-9 | Starting Material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Reagent Grade, ≥99.7% |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 7722-84-1 | 30% w/w aqueous solution |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade, for extraction |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller or oil bath

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Standard laboratory glassware

Detailed Experimental Protocol

--- CAUTION --- Reactions involving hydrogen peroxide and peracetic acid are exothermic and can be hazardous if not properly controlled. Always work behind a safety shield in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

Step 1: Reaction Setup and N-Oxidation

-

Dissolution: Place 4-ethylnicotinic acid (e.g., 5.0 g, 33.1 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add glacial acetic acid (25 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Fit the flask with a reflux condenser. Carefully add 30% hydrogen peroxide (e.g., 4.5 mL, ~44 mmol, 1.3 equivalents) dropwise through the top of the condenser over 10-15 minutes. An initial mild exotherm may be observed.

-

Causality Note: Glacial acetic acid serves as both a solvent and a reactant, reacting with H₂O₂ to form peracetic acid, the primary oxidant. Adding H₂O₂ slowly is crucial to control the initial reaction rate and temperature.

-

-

Heating: Heat the reaction mixture to 70-80°C using a heating mantle or oil bath. Maintain this temperature with continuous stirring for 6-8 hours.

-

Process Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system would be Dichloromethane:Methanol (9:1). The product, being more polar, will have a lower Rf value than the starting material.

-

Step 2: Work-up and Product Isolation

-

Cooling: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the bulk of the acetic acid and water under reduced pressure using a rotary evaporator.

-

Expert Tip: To facilitate the removal of acetic acid, co-evaporation with toluene can be performed, although this may not be necessary for initial isolation.

-

-

Neutralization: Carefully dilute the concentrated residue with ~50 mL of deionized water and cool the flask in an ice bath. Slowly add a saturated solution of sodium bicarbonate with stirring to neutralize the remaining acetic acid. CO₂ gas will evolve; add the base portion-wise until the effervescence ceases and the pH of the solution is approximately 7-8.

-

Causality Note: Neutralization is critical as the product may be soluble in acidic or strongly basic conditions. Bringing the pH to neutral maximizes the precipitation of the zwitterionic product.

-

-

Precipitation/Extraction:

-

If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water and then a small amount of cold ethyl acetate.

-

If no precipitate forms (or to recover dissolved product): Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The polarity of the product may lead to poor partitioning. Continuous liquid-liquid extraction may be required for optimal recovery if the product shows high water solubility.

-

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If the product was precipitated, dry the collected solid under vacuum.

Step 3: Purification

-

Recrystallization: The crude solid can be purified by recrystallization. A suitable solvent system must be determined empirically, but trials with ethanol, isopropanol, or water/ethanol mixtures are recommended. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, N-O stretch).

-

Mass Spectrometry: To confirm the molecular weight (M.W. 167.16 g/mol ).

-

Melting Point: To assess purity.

Workflow and Mechanism Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient oxidizing agent. 3. Product is highly soluble in water. | 1. Extend reaction time or slightly increase temperature. Confirm with TLC. 2. Use a slight excess (1.3-1.5 eq.) of H₂O₂. 3. After neutralization, thoroughly extract the aqueous layer multiple times or use a continuous extractor. |

| Reaction Stalls | Decomposition of hydrogen peroxide. | Ensure the reaction temperature does not exceed 85-90°C, as H₂O₂ can decompose. Add H₂O₂ slowly to a cooled solution initially. |

| Dark-colored Product | Side reactions or impurities in the starting material. | Treat the crude product with activated charcoal during recrystallization. Ensure the purity of the starting 4-ethylnicotinic acid. |

| Difficulty in Crystallization | Product is too soluble in the chosen solvent or impurities are present. | Try a different solvent or a solvent/anti-solvent system. Scratch the inside of the flask to induce nucleation. Ensure the crude product is reasonably pure before attempting recrystallization. |

References

-

Organic Syntheses. Pyridine-N-oxide. Available from: orgsyn.org/demo.aspx?prep=CV4P0828.[6]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available from: arkat-usa.org/get-file/19596/.[4]

-

Filippis, A. D., et al. (2003). A New Convenient Synthesis of Pyridine-N-oxides. Synthetic Communications, 33(18), 3131-3135.[7]

-

Echemi. (2022). What is Pyridine N Oxide Preparation: A simple guide. Available from: echemi.com/cms/476231.html.[8]

-

Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available from: organic-chemistry.org/namedreactions/n-oxide-synthesis-by-oxidation.shtm.

-

BenchChem. Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Protocol. Available from: benchchem.com/application-notes/synthesis-of-3-methylpyridine-4-carboxylic-acid-n-oxide-an-application-note-and-protocol.[9]

-

Malko, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6408. Available from: mdpi.com/1420-3049/28/17/6408.[10]

-

Goerlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 655-61.[11]

-

BenchChem. Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Detailed Protocol. Available from: benchchem.com/application-notes/synthesis-of-3-methylpyridine-4-carboxylic-acid-n-oxide-an-application-note-and-detailed-protocol.[2]

-

Google Patents. Process for the production of pyridine carboxylic acids. Available from: patents.google.com/patent/US3657259A/en.[12]

-

Organic Syntheses. 3-Methyl-4-nitropyridine-1-oxide. Available from: orgsyn.org/demo.aspx?prep=CV4P0674.[5]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available from: baranlab.org/wp-content/uploads/2019/03/Pyridine-N-Oxides-Andi.pdf.[1]

-

BenchChem. In-Depth Technical Guide: 3-Ethyl-4-nitropyridine 1-oxide. Available from: benchchem.com/application-notes/in-depth-technical-guide-3-ethyl-4-nitropyridine-1-oxide.[13]

-

ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from: researchgate.net/publication/352219808_Ethyl_4-oxo-14-dihydropyridine-3-carboxylate.[14]

-

ResearchGate. Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Available from: researchgate.net/publication/237691657_Oxidation_of_4-picoline_to_isonicotinic_acid_on_V-Ti-O_catalysts.[15]

-

Wikipedia. Pyridine-N-oxide. Available from: en.wikipedia.org/wiki/Pyridine-N-oxide.[3]

Sources

- 1. baranlab.org [baranlab.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note: 3-Carboxy-4-ethylpyridine 1-Oxide as a Tunable Ligand in Coordination Chemistry

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Bifunctional organic ligands are the cornerstone of modern metallosupramolecular chemistry. Pyridine carboxylic acid N-oxides, such as the parent compound nicotinic acid N-oxide (NNO), possess two distinct coordination sites: the N-oxide oxygen and the carboxylate group. This dual functionality allows them to act as monodentate, bidentate, or bridging ligands, driving the assembly of discrete complexes and multidimensional Metal-Organic Frameworks (MOFs)[1].

3-Carboxy-4-ethylpyridine 1-oxide represents a highly tunable, lipophilic analog of NNO. The introduction of the 4-ethyl group provides two critical mechanistic advantages for crystal engineering:

-

Steric Direction: The bulky ethyl group adjacent to the carboxylate moiety restricts convergent coordination geometries. This steric hindrance forces the ligand into more divergent binding modes, which is a proven strategy for engineering higher-dimensionality (2D and 3D) coordination polymers rather than closed, discrete dimers[1].

-

Lipophilicity & Solubility: Alkyl substitutions enhance the ligand's solubility in moderately polar organic solvents (e.g., methanol, toluene). This prevents the premature precipitation of kinetic, amorphous products during metal complexation, allowing for thermodynamic control over crystal growth.

Ligand structural features and their influence on coordination polymer properties.

Coordination Modes and Structural Dimensionality

The structural topology of the resulting complex depends heavily on the metal center's preferred geometry and the ligand's coordination mode.

-

Copper(II): Frequently forms 1D coordination polymers or dinuclear paddle-wheel structures. The N-oxide oxygen typically bridges adjacent Cu(II) centers, transmitting weak to strong antiferromagnetic exchange interactions[2].

-

Lanthanides (e.g., Gd, Eu): Exhibit high coordination numbers (typically 8-9). The carboxylate group frequently acts as a bidentate syn-syn bridge, while the N-oxide oxygen acts as a μ2 -bridge, yielding robust 2D layers or 3D frameworks[1].

-

Main Group Metals (e.g., Bi, Pb): Form highly flexible coordination spheres. Bismuth(III) can form 3D frameworks where the N-oxide and carboxylate groups bridge multiple metal centers[3], while Lead(II) complexes often exhibit unique phosphorescent properties[4].

Experimental Protocols

Protocol A: Synthesis of a Cu(II) 1D Coordination Polymer

This protocol is adapted from established methodologies for assembling copper(II) aromatic N-oxide polymers[2].

Objective: Synthesize single crystals of[Cu(3-carboxy-4-ethylpyridine 1-oxide) 2 (H$_2 O) _2 ] _n$.

Materials:

-

Copper(II) acetate monohydrate

-

3-Carboxy-4-ethylpyridine 1-oxide

-

Methanol (anhydrous)

-

Toluene

-

Diethyl ether (for vapor diffusion)

Step-by-Step Methodology:

-

Preparation of Metal Precursor: Dissolve 0.5 mmol of Copper(II) acetate monohydrate in 10 mL of anhydrous methanol.

-

Causality: Methanol is chosen as it readily dissolves the metal salt while remaining miscible with the ligand solvent.

-

-

Preparation of Ligand Solution: Dissolve 1.0 mmol of 3-Carboxy-4-ethylpyridine 1-oxide in 15 mL of a 1:1 methanol/toluene mixture.

-

Causality: The 4-ethyl group increases lipophilicity; toluene ensures complete dissolution and slows down the subsequent crystallization rate, favoring thermodynamic single-crystal growth over kinetic powder precipitation.

-

-

Complexation: Add the ligand solution dropwise to the stirring Cu(II) solution over 15 minutes at room temperature.

-

Clarification: If a slight precipitate forms, add 5 mL of deionized water to dissolve the kinetic products[2]. Filter the solution through a 0.22 μ m PTFE syringe filter to remove any insoluble impurities or nucleation seeds.

-

Crystallization: Transfer the clear filtrate to a narrow glass vial. Place this vial inside a larger jar containing 10 mL of diethyl ether (vapor diffusion setup). Seal the jar and leave undisturbed for 7–14 days.

-

Harvesting: Harvest the resulting blue/green crystals. Wash with cold methanol and dry under a vacuum.

Experimental workflow for the synthesis and crystallization of Cu(II) coordination polymers.

Protocol B: Hydrothermal Synthesis of a Lanthanide (Gd 3+ ) MOF

Adapted from the synthesis of Gd(III) framework materials using isomeric pyridine carboxylate N-oxides[1].

Objective: Isolate a 3D coordination network for potential magnetic or luminescent applications.

Step-by-Step Methodology:

-

Reaction Mixture: Combine 0.2 mmol of Gd(NO 3 ) 3⋅6 H 2 O and 0.4 mmol of 3-Carboxy-4-ethylpyridine 1-oxide in 10 mL of distilled water.

-

pH Adjustment: Adjust the pH to approximately 4.5 using 0.1 M NaOH.

-

Causality: Deprotonation of the carboxylic acid is required to activate the carboxylate oxygen donors, but a pH too high will cause the irreversible precipitation of Gd(OH) 3 .

-

-

Hydrothermal Treatment: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal and heat to 140 °C for 72 hours.

-

Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/h.

-

Causality: Slow cooling is the critical thermodynamic driver that allows the reversible breaking and reforming of coordination bonds (error correction), ensuring the growth of defect-free single crystals rather than amorphous polymers[1].

-

-

Harvesting: Filter the resulting crystals, wash with distilled water and ethanol, and dry in air.

Data Presentation & Validation Checkpoints

To ensure the self-validating nature of the protocols, intermediate products must be characterized using Fourier Transform Infrared (FT-IR) spectroscopy before proceeding to single-crystal X-ray diffraction (SCXRD).

Table 1: Diagnostic FT-IR Shifts for Coordination Validation

| Functional Group | Free Ligand ( ν , cm −1 ) | Coordinated Complex ( ν , cm −1 ) | Mechanistic Interpretation |

| N-Oxide (N-O) | ~1240 - 1260 | 1210 - 1225 | Shift to lower frequency confirms metal coordination via the N-oxide oxygen, pulling electron density and weakening the N-O bond[2]. |

| Carboxylate ( νas ) | ~1700 (COOH) | 1590 - 1615 (COO − ) | Disappearance of the COOH peak and appearance of the asymmetric carboxylate stretch indicates deprotonation and metal binding. |

| Carboxylate ( νs ) | N/A | 1380 - 1420 (COO − ) | Used in conjunction with νas to determine the specific bridging mode (e.g., Δν=νas−νs ). |

| Hydroxyl (O-H) | ~2500 - 3000 (broad) | ~3400 (broad) | Shift from carboxylic acid O-H to coordinated/lattice water O-H[2]. |

Table 2: Expected Coordination Geometries by Metal Center

| Metal Center | Typical Coordination Number | Expected Geometry | Polymeric Dimensionality |

| Cu(II) | 5 or 6 | Square Pyramidal or Octahedral | 1D Chains or Discrete Dinuclear (Paddle-wheel)[2] |

| Gd(III) | 8 or 9 | Square Antiprismatic / Tricapped Trigonal Prism | 2D Layers or 3D Frameworks[1] |

| Bi(III) | 7 to 9 | Distorted Pentagonal Bipyramidal | 3D Frameworks[3] |

References

-

[2] Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties. PMC (NIH). 2

-

[3] A New 3D Coordination Polymer of Bismuth with Nicotinic Acid N-Oxide. SciSpace. 3

-

[1] 1D, 2D and 3D Gd(III) coordination polymers based on SO4 and pyridine carboxylate N-oxid. RSC Publishing. 1

Sources

- 1. Ligand-controlled dimensionality: 1D, 2D and 3D Gd(iii) coordination polymers based on SO42− and pyridine carboxylate N-oxide ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Nicotinic acid N-oxide 99 2398-81-4 [sigmaaldrich.com]

Application Note: Catalytic Applications of 3-Carboxy-4-ethylpyridine 1-oxide in Bifunctional Organocatalysis

Introduction to the Catalyst System

In the landscape of modern organocatalysis, the pursuit of highly selective, metal-free transformations has led to the development of sophisticated bifunctional molecules. 3-Carboxy-4-ethylpyridine 1-oxide represents a highly specialized class of bifunctional Brønsted acid/Lewis base organocatalysts.

By leveraging the synergistic effects of a highly nucleophilic N-oxide moiety and a hydrogen-bond-donating carboxylic acid, this catalyst effectively orchestrates complex transition states. The N-oxide oxygen acts as a powerful electron-pair donor—demonstrating superior nucleophilicity compared to the nitrogen atom of standard pyridines [1]—capable of activating organosilicon reagents [2]. Simultaneously, the 3-carboxy group acts as a Brønsted acid to anchor the electrophile via hydrogen bonding, while the 4-ethyl group provides the necessary steric hindrance to enforce facial selectivity.

This application note details the mechanistic causality, quantitative performance, and validated step-by-step protocols for utilizing 3-Carboxy-4-ethylpyridine 1-oxide in two benchmark transformations: the asymmetric allylation of aldehydes and the enantioselective desymmetrization of meso-epoxides.

Mechanistic Causality & Pathway Design

The efficacy of 3-Carboxy-4-ethylpyridine 1-oxide relies on its ability to form highly organized, closed-cyclic transition states.

-

Lewis Base Activation: The N-oxide attacks a Lewis acidic center (e.g., the silicon atom in allyltrichlorosilane or silicon tetrachloride), forming a hypervalent silicate intermediate. This increases the nucleophilicity of the attached ligands (allyl or chloride).

-

Brønsted Acid Anchoring: The 3-carboxylic acid forms a strong hydrogen bond with the oxygen of the target electrophile (aldehyde or epoxide).

-

Steric Shielding: The 4-ethyl group restricts the conformational freedom of the hypervalent complex, shielding one face of the electrophile and dictating the stereochemical outcome.

Figure 1: Bifunctional catalytic cycle for the asymmetric allylation of aldehydes.

Application I: Asymmetric Allylation of Aldehydes (Sakurai-Hosomi-Denmark Type)

The allylation of aldehydes using allyltrichlorosilane is a standard testing ground for chiral Lewis basic organocatalysts [2]. 3-Carboxy-4-ethylpyridine 1-oxide effectively mediates this reaction by activating the robust Si-C bond.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters, highlighting the necessity of cryogenic conditions to suppress the un-catalyzed background reaction.

| Entry | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | DCM | 25 | 10 | 85 | 12 |

| 2 | DCM | 0 | 10 | 88 | 45 |

| 3 | DCM | -78 | 10 | 94 | 92 |

| 4 | THF | -78 | 10 | 40 | 15 |

| 5 | DCM | -78 | 5 | 92 | 90 |

Note: THF coordinates competitively with the silicon center, disrupting the hypervalent silicate intermediate and drastically reducing both yield and ee.

Protocol: Stereoselective Synthesis of Homoallylic Alcohols

Self-Validating System: This protocol incorporates in-process TLC monitoring and strictly anhydrous conditions to ensure the moisture-sensitive allyltrichlorosilane is not prematurely hydrolyzed.

Materials:

-

Benzaldehyde (1.0 mmol, freshly distilled)

-

Allyltrichlorosilane (1.2 mmol)

-

3-Carboxy-4-ethylpyridine 1-oxide (0.05 mmol, 5 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

-

Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

-

Catalyst Activation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon. Add 3-Carboxy-4-ethylpyridine 1-oxide (5 mol%) and dissolve in 3.0 mL of anhydrous DCM.

-

Causality: Trace moisture will rapidly hydrolyze allyltrichlorosilane into inactive siloxanes.

-

-

Substrate Introduction: Add benzaldehyde (1.0 mmol) and DIPEA (1.2 mmol) to the flask. Stir for 5 minutes at room temperature, then cool the mixture to -78 °C using a dry ice/acetone bath.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the catalytic cycle, preventing non-selective background pathways.

-

-

Silane Addition: Dilute allyltrichlorosilane (1.2 mmol) in 2.0 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes via a syringe pump.

-

Causality: Slow addition prevents localized thermal spikes that could degrade the delicate, highly organized hypervalent silicate transition state.

-

-

Reaction Monitoring: Stir the reaction at -78 °C for 6 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot validates the completion of the allyl transfer.

-

Quenching & Workup: Quench the reaction at -78 °C by rapidly injecting 5.0 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to isolate the chiral homoallylic alcohol.

Application II: Enantioselective Desymmetrization of meso-Epoxides

The desymmetrization of meso-epoxides into chiral chlorohydrins is a highly valuable transformation in drug development. Pyridine N-oxides are uniquely privileged for this reaction when paired with silicon tetrachloride (SiCl₄) [3].

Figure 2: Experimental workflow for the desymmetrization of meso-epoxides.

Quantitative Data: Substrate Scope

The bifunctional nature of the catalyst allows for excellent discrimination between the enantiotopic carbon atoms of the epoxide ring.

| Substrate (meso-Epoxide) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| cis-Stilbene oxide | 4 | 95 | 94 |

| Cyclopentene oxide | 12 | 81 | 88 |

| Cyclohexene oxide | 24 | 76 | 82 |

| Cyclooctene oxide | 24 | 70 | 75 |

Protocol: Synthesis of Chiral Chlorohydrins

Materials:

-

cis-Stilbene oxide (1.0 mmol)

-

Silicon tetrachloride (SiCl₄) (1.1 mmol, 1.0 M in DCM)

-

3-Carboxy-4-ethylpyridine 1-oxide (0.1 mmol, 10 mol%)

-

DIPEA (0.1 mmol, 10 mol%)

-

Anhydrous DCM (10.0 mL)

Step-by-Step Methodology:

-

Pre-complexation: In a flame-dried Schlenk flask under argon, dissolve the catalyst (10 mol%) and DIPEA (10 mol%) in 5.0 mL of anhydrous DCM. Inject SiCl₄ (1.1 mmol) at room temperature and stir for 30 minutes.

-

Causality: Pre-complexation is an absolute requirement. It ensures the complete formation of the hexacoordinate silicate active species before the epoxide is introduced, guaranteeing that ring-opening is entirely catalyst-directed rather than driven by un-coordinated SiCl₄.

-

-

Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Epoxide Addition: Dissolve cis-stilbene oxide (1.0 mmol) in 5.0 mL of DCM. Add this solution dropwise down the side of the chilled flask over 10 minutes.

-

Causality: The 3-carboxy group of the catalyst hydrogen-bonds to the epoxide oxygen, polarizing the C-O bond and positioning the substrate for a highly regioselective anti-attack by the activated chloride ligand on the silicate.

-

-

Reaction Monitoring: Stir at -78 °C for 4 hours. Extract a 50 µL aliquot, quench in sat. NaHCO₃, extract with EtOAc, and run a TLC (Hexanes/EtOAc 9:1) to verify the consumption of the epoxide.

-

Quenching: Quench the reaction at -78 °C by adding 10 mL of a 1:1 mixture of saturated aqueous KF and 1.0 M KH₂PO₄.

-

Causality: The KF/KH₂PO₄ buffer rapidly hydrolyzes the silyl ether intermediate into the free chlorohydrin while precipitating silicon as inert fluorosilicate salts, preventing product degradation during workup.

-

-

Isolation: Warm to room temperature, filter through a Celite pad, extract the aqueous layer with DCM (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

References

-

Xie, M.-S.; Shan, M.; Li, N.; Chen, Y.-G.; Wang, X.-B.; Cheng, X.; Tian, Y.; Wu, X.-X.; Deng, Y.; Qu, G.-R.; Guo, H.-M. "Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution." ACS Catalysis 2022, 12, 877-891.

-

Wrzeszcz, Z.; Siedlecka, R. "Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review." Molecules 2020, 25(2), 330.

-

Wang, P.-A. "Organocatalyzed enantioselective desymmetrization of aziridines and epoxides." Beilstein Journal of Organic Chemistry 2013, 9, 1677-1695.

Application Note: 3-Carboxy-4-ethylpyridine 1-Oxide as a Strategic Pharmaceutical Intermediate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

Functionalized pyridines are ubiquitous structural motifs in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, GPCR ligands, and antimicrobial agents. 3-Carboxy-4-ethylpyridine 1-oxide (also known as 4-ethylnicotinic acid N-oxide) is a highly valuable, versatile pharmaceutical intermediate. The presence of the N-oxide moiety acts as a "traceless directing group," enabling the regioselective functionalization of the otherwise unreactive pyridine core under mild conditions.

This application note details the mechanistic causality behind utilizing this specific N-oxide and provides field-proven, self-validating protocols for converting it into highly sought-after C2-functionalized building blocks (e.g., 2-chloro and 2-cyano derivatives).

Mechanistic Rationale & Causality (E-E-A-T)

The direct nucleophilic substitution of unactivated pyridines is notoriously difficult due to the electron-deficient nature of the aromatic ring, which resists both electrophilic aromatic substitution (EAS) and standard nucleophilic aromatic substitution (SNAr) unless strong electron-withdrawing groups are present.

Why use the N-oxide? The N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring. The oxygen atom exerts a dual electronic effect:

-

Inductive Pull: It withdraws electron density via the σ -bond, increasing the overall electrophilicity of the α and γ carbons.

-

Resonance Push: It donates electron density via the π -system, allowing for specific stabilization of transition states.

When 3-Carboxy-4-ethylpyridine 1-oxide is treated with an electrophilic activating agent (such as POCl3 or an acyl chloride), the N-oxide oxygen attacks the electrophile, forming an O-activated pyridinium salt [1]. This intermediate is exponentially more electrophilic than the parent pyridine. The 4-ethyl group provides critical steric shielding at the C4 position, while the 3-carboxylic acid group electronically biases incoming nucleophiles (like Cl− or CN− ) to attack predominantly at the C2 or C6 positions [3]. Following nucleophilic attack, the elimination of the leaving group (e.g., PO2Cl2− or benzoic acid) drives rearomatization, yielding a regioselectively functionalized API intermediate [2].

Physicochemical Properties

Table 1: Key properties of 3-Carboxy-4-ethylpyridine 1-oxide to guide solvent selection and handling.

| Property | Value / Description | Impact on Process Chemistry |

| Chemical Formula | C8H9NO3 | Determines stoichiometric equivalents. |

| Molecular Weight | 167.16 g/mol | N/A |

| Physical State | Off-white to pale yellow solid | Hygroscopic; requires storage under inert gas. |

| Solubility Profile | Soluble in DMF, DMSO, MeOH. Insoluble in Hexanes. | Polar aprotic solvents are required for N-oxide activation steps. |

| Reactivity | Amphoteric | Can form salts with both strong acids and bases; requires careful pH control during aqueous workup. |

Mechanistic Pathway Visualization

Reaction pathway of pyridine N-oxide activation and nucleophilic functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each operational parameter is explicitly stated so researchers can adapt the methodology to specific scale-up requirements.

Protocol A: Deoxidative Chlorination (Synthesis of 2-Chloro-4-ethylnicotinic acid)

This reaction utilizes Phosphorus Oxychloride ( POCl3 ) to simultaneously activate the N-oxide and provide the chloride nucleophile.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3-Carboxy-4-ethylpyridine 1-oxide (1.0 eq, 10 mmol) in anhydrous toluene (20 mL).

-

Causality: Toluene is chosen over chlorinated solvents to allow for higher reflux temperatures, which accelerates the rearomatization step.

-

-

Activation: Cool the suspension to 0 °C. Add N,N -Diisopropylethylamine (DIPEA) (1.2 eq) dropwise, followed by the slow addition of POCl3 (3.0 eq).

-

Causality: DIPEA acts as an acid scavenger. The reaction is highly exothermic; cooling prevents the formation of tarry byproducts caused by uncontrolled polymerization of the highly reactive pyridinium intermediate.

-

-

Heating & Self-Validation: Heat the mixture to 90 °C for 4 hours.

-

In-Process Validation: The reaction progress is visually self-indicating. The initial heterogeneous suspension will dissolve into a homogenous dark amber solution as the O-phosphorylated intermediate forms. The cessation of HCl gas evolution (monitored via a bubbler) indicates the completion of the nucleophilic attack.

-

-

Quenching & Work-up: Cool the mixture to room temperature and carefully pour it over crushed ice (50 g) to hydrolyze excess POCl3 . Adjust the pH to 3.0 using 2M NaOH . Extract with Ethyl Acetate ( 3×30 mL).

-

Causality: The target compound is a carboxylic acid. A pH of 3.0 ensures the acid is fully protonated and partitioned into the organic layer, leaving inorganic phosphate salts in the aqueous phase.

-

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude 2-chloro derivative.

Protocol B: Reissert-Henze Cyanation (Synthesis of 2-Cyano-4-ethylnicotinic acid)

This protocol installs a nitrile group at the C2 position, a critical precursor for synthesizing primary amines or tetrazole-based APIs [2].

Step-by-Step Methodology:

-

Reaction Setup: Under an argon atmosphere, dissolve 3-Carboxy-4-ethylpyridine 1-oxide (1.0 eq, 5 mmol) in anhydrous acetonitrile (15 mL).

-

Reagent Addition: Add Trimethylsilyl cyanide (TMSCN) (3.0 eq), followed by the dropwise addition of Dimethylcarbamoyl chloride (1.5 eq).

-

Causality: Dimethylcarbamoyl chloride is utilized instead of traditional benzoyl chloride because it forms a more stable, less hygroscopic activating complex, drastically reducing hydrolysis-related side reactions [2]. TMSCN is used as a safer, organic-soluble alternative to KCN .

-

-

Reaction Conditions: Stir the mixture at 60 °C for 12 hours.

-

In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The product will show a distinct non-polar shift ( Rf≈0.6 ) compared to the baseline-retained N-oxide ( Rf≈0.1 ). The presence of the nitrile group can be instantly verified via IR spectroscopy (sharp peak at ∼2230 cm−1 ).

-

-

Purification: Concentrate the mixture, dissolve the residue in saturated NaHCO3 , and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 3 and extract with DCM to isolate the pure 2-cyano product.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized intermediates, researchers must rely on NMR spectroscopy. The N-oxide to C2-functionalized transition is characterized by specific chemical shift changes:

-

Starting Material (N-oxide): The proton at the C2 position ( H2 ) typically resonates far downfield ( ∼8.5−8.8 ppm) due to the adjacent positively charged nitrogen.

-

Product (2-Chloro or 2-Cyano): The disappearance of the H2 singlet is the primary indicator of successful regioselective functionalization. The H6 proton will shift slightly upfield due to the loss of the N-oxide dipole.

Troubleshooting: If a mixture of C2 and C6 functionalized isomers is observed, reduce the reaction temperature during the activation phase (Step 2) to favor the kinetically controlled C2-attack, which is directed by the proximity of the 3-carboxylic acid group [1].

References

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications. Available at:[Link]

-

Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC - National Institutes of Health. Available at:[Link]

Application Notes and Protocols for In Vitro Evaluation of 3-Carboxy-4-ethylpyridine-1-oxide

Introduction: Characterizing a Novel Pyridine N-Oxide Derivative

3-Carboxy-4-ethylpyridine-1-oxide is a heterocyclic compound whose biological activities are not yet extensively documented in scientific literature.[1] However, its structural framework, which combines a pyridine N-oxide moiety with a carboxylic acid group, suggests significant potential for interaction with biological systems. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological actions, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4]

The N-oxide group can enhance aqueous solubility and modulate the electronic properties of the pyridine ring, while also potentially participating in in vivo redox reactions, a feature exploited in hypoxia-activated prodrugs.[5][6] Furthermore, pyridine carboxylic acid derivatives have been successfully developed as potent inhibitors of various enzymes, notably hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[7][8][9]

This document provides detailed protocols for the initial in vitro characterization of 3-Carboxy-4-ethylpyridine-1-oxide. The proposed assays are based on the established activities of structurally related compounds and represent logical first steps in elucidating the compound's pharmacological potential. We will focus on two key areas: its potential as an inhibitor of the HIF signaling pathway and its general cytotoxic effects against cancer cells.

Application 1: Screening for HIF-1α Prolyl Hydroxylase (PHD) Inhibition via a Cell-Based Reporter Assay

Scientific Rationale

Hypoxia-inducible factors (HIFs) are master regulators of the cellular response to low oxygen levels (hypoxia).[10] The stability of the HIF-1α subunit is primarily controlled by a class of enzymes called HIF prolyl hydroxylases (PHDs). In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid degradation. Under hypoxic conditions, or when PHDs are inhibited, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[10]

Small molecule inhibitors of PHDs have emerged as promising therapeutics for anemia and ischemic diseases.[7] Many potent PHD inhibitors are pyridine derivatives that chelate the active site iron atom, mimicking the co-substrate 2-oxoglutarate.[8][11] Given its structure, 3-Carboxy-4-ethylpyridine-1-oxide is a candidate for PHD inhibition.

This protocol describes a cell-based assay to indirectly measure PHD inhibition by quantifying the stabilization of HIF-1α. The assay utilizes a reporter cell line engineered to express a fusion protein of the HIF-1α oxygen-dependent degradation (ODD) domain and a reporter enzyme like luciferase. Inhibition of PHD activity stabilizes the ODD-luciferase fusion protein, leading to an increase in luminescence, which can be easily quantified.[7]

Experimental Workflow Diagram

Caption: Workflow for the HIF-1α stabilization cell-based reporter assay.

Detailed Protocol

Materials:

-

HIF-1α reporter cell line (e.g., HEK293 or HeLa cells stably transfected with an HRE-Luciferase or ODD-Luciferase construct)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

-

3-Carboxy-4-ethylpyridine-1-oxide (test compound)

-

Positive control PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG)[10]

-

Vehicle control (e.g., DMSO or PBS)

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent kit (e.g., Promega ONE-Glo™ or similar)

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the HIF-reporter cells.

-

Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 3-Carboxy-4-ethylpyridine-1-oxide (e.g., 10 mM in DMSO).

-

Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 µM).

-

Prepare dilutions for the positive control (e.g., DMOG at a final concentration of 100 µM) and a vehicle control (medium with the same percentage of DMSO as the highest test compound concentration).

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubate the plate for 6 to 18 hours at 37°C in a 5% CO₂ incubator.

-

-

Luminescence Reading:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete cell lysis and signal development.

-

Measure the luminescence signal using a luminometer.

-

Data Analysis and Interpretation

The primary output is the relative luminescence unit (RLU). The activity of the test compound is typically expressed as the fold-induction of the luciferase signal compared to the vehicle control.

Calculation: Fold Induction = (RLU of test well) / (Average RLU of vehicle control wells)

An EC₅₀ value (the concentration that produces 50% of the maximal response) can be determined by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

| Compound | Concentration (µM) | Average RLU | Fold Induction vs. Vehicle |

| Vehicle (0.1% DMSO) | N/A | 1,500 | 1.0 |

| Positive Control (DMOG) | 100 | 22,500 | 15.0 |

| 3-Carboxy-4-ethylpyridine-1-oxide | 100 | 18,000 | 12.0 |

| 33.3 | 16,500 | 11.0 | |

| 11.1 | 12,750 | 8.5 | |

| 3.7 | 7,500 | 5.0 | |

| 1.2 | 3,000 | 2.0 | |

| 0.4 | 1,650 | 1.1 | |

| Table 1: Example data from a HIF-1α stabilization reporter assay. |

A dose-dependent increase in luminescence suggests that 3-Carboxy-4-ethylpyridine-1-oxide may be inhibiting PHD activity, leading to the stabilization of the HIF-1α reporter.

Application 2: General Cytotoxicity Screening in Cancer Cell Lines

Scientific Rationale

Identifying compounds with cytotoxic or cytostatic effects is a fundamental step in anticancer drug discovery.[12] Given that many pyridine derivatives exhibit anticancer properties, it is prudent to screen 3-Carboxy-4-ethylpyridine-1-oxide for its effect on the viability and proliferation of cancer cells.[4][13]

The resazurin (AlamarBlue®) reduction assay is a widely used method to quantify cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells in the well. A decrease in signal in compound-treated wells compared to vehicle-treated wells indicates a loss of cell viability or an inhibition of proliferation.[14]

Experimental Workflow Diagram

Caption: Workflow for a resazurin-based cell viability and cytotoxicity assay.

Detailed Protocol

Materials:

-

Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Cell culture medium, FBS, and antibiotics

-

3-Carboxy-4-ethylpyridine-1-oxide (test compound)

-

Positive control cytotoxic agent (e.g., Doxorubicin)

-

Vehicle control (e.g., DMSO)

-

Clear, flat-bottom 96-well cell culture plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a clear, 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) in 100 µL of culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution series of 3-Carboxy-4-ethylpyridine-1-oxide and the positive control (Doxorubicin) in culture medium, as described in the previous protocol.

-

Add 100 µL of the compound dilutions to the cells (this will dilute the existing 100 µL of medium by half, so ensure initial compound dilutions are 2x the final desired concentration). Alternatively, remove the old medium and add 100 µL of fresh medium containing the compounds.

-

Include vehicle control wells.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement:

-

Add 20 µL of resazurin solution to each well (for a final volume of 220 µL).

-

Incubate for 1 to 4 hours at 37°C. The incubation time may need optimization depending on the cell line's metabolic activity.

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis and Interpretation

The data is analyzed by calculating the percentage of cell viability relative to the vehicle-treated control cells.

Calculation: Percent Viability = [(RFU of test well - RFU of blank) / (Average RFU of vehicle control - RFU of blank)] * 100 (Where RFU is Relative Fluorescence Units and the blank is medium with resazurin but no cells)

The IC₅₀ value, the concentration of the compound that inhibits cell viability by 50%, can be calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

| Compound | Concentration (µM) | Average RFU | % Viability |

| Blank (Media + Reagent) | N/A | 50 | N/A |

| Vehicle (0.1% DMSO) | N/A | 8,050 | 100% |

| Positive Control (Doxorubicin) | 1 | 4,050 | 50% |

| 3-Carboxy-4-ethylpyridine-1-oxide | 100 | 1,650 | 20% |

| 33.3 | 3,250 | 40% | |

| 11.1 | 6,050 | 75% | |

| 3.7 | 7,850 | 97.5% | |

| 1.2 | 8,000 | 99.4% | |

| Table 2: Example data from a resazurin-based cytotoxicity assay. |

A dose-dependent decrease in cell viability suggests that 3-Carboxy-4-ethylpyridine-1-oxide possesses cytotoxic or cytostatic properties against the tested cancer cell line.

References

-

Semenza, G. L., et al. (1996). A cell-based reporter produced by fusing HIF-1 alpha oxygen degradable domain (ODD) to luciferase. Request PDF. Available at: [Link]

-

Franklin, M. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. Available at: [Link]

-

Sidduri, A., et al. (2006). A novel series of imidazo[1,2-a]pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. Available at: [Link]

-

Bonal, A. M., et al. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry. Available at: [Link]

-

Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

-

López-Mayorga, A., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. PMC. Available at: [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

-

Tecan. (n.d.). These 7 trends are reshaping assays for drug discovery and development. Available at: [Link]

-

International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. IJNRD. Available at: [Link]

-

El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

-

De Clercq, E., et al. (2005). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. PubMed. Available at: [Link]

-

Patel, N. B., & Patel, H. R. (2009). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. ARKIVOC. Available at: [Link]

-

IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

-

Frontiers Media S.A. (2024). Editorial: Novel compounds from chemistry to druggable candidates. PMC. Available at: [Link]

-

Malik, M. M., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Publishing. Available at: [Link]

-